(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H17NO3 . It falls under the category of oximes and is characterized by its unique structure, which includes a dioxolane ring and an ethylidene group. The compound exhibits both geometric (Z) and (E) isomers, but we are specifically focusing on the Z-isomer here .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxolane ring (a five-membered cyclic ether) and an ethylidene group. The Z-configuration indicates that the substituents are on the same side of the double bond. The presence of the hydroxylamine functional group suggests potential reactivity and biological activity .
Scientific Research Applications
Antioxidant Properties and Therapeutic Applications
- OT-551, a disubstituted hydroxylamine with antioxidant properties, was investigated for treating geographic atrophy, an advanced form of age-related macular degeneration (AMD). The study suggested OT-551 was well-tolerated and showed a possible effect in maintaining visual acuity, highlighting the potential therapeutic application of hydroxylamine derivatives in ocular conditions (Wong et al., 2010).
Role in Biochemical Pathways and Disease States
- 8-Hydroxydeoxyguanosine (8-OHdG) has been utilized to evaluate oxidative stress. A study on urinary 8-OHdG levels in Parkinson's disease (PD) patients suggested that it could serve as a biomarker for evaluating the progression of PD, indicating the involvement of oxidative stress markers in neurodegenerative diseases and their potential for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).
Pharmacokinetics and Metabolic Studies
- The study of midazolam's first-pass metabolism by the human intestine during surgery in liver transplant recipients revealed significant insights into the intestinal extraction and metabolism of drugs, which could be relevant to understanding the metabolic pathways of compounds like “(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine” and their implications for drug design and therapeutic application (Paine et al., 1996).
Glutamate Receptor Antagonists in Stroke
- The clinical trial of ZK200775, an AMPA antagonist, in acute ischemic stroke patients highlighted the potential risks associated with glutamate receptor antagonists, including glial cell toxicity. This underscores the importance of monitoring serum markers of brain damage in early-phase trials for neuroprotective agents (Elting et al., 2002).
Initial Clinical Trials for Neurological Applications
- Zimelidine, a serotonin uptake inhibitor with a focus on inhibiting neuronal 5-HT uptake, was studied in depressed patients. This work provides an example of how compounds affecting neurotransmitter systems are evaluated for their therapeutic potential, relevant to the investigation of compounds with neuroactive properties (Siwers et al., 1977).
Future Directions
Properties
IUPAC Name |
(NZ)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(10-11)7-8(2,3)13-9(4,5)12-7/h7,11H,1-5H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNKLBFIKIPOY-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1C(OC(O1)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1C(OC(O1)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.